Equipotent Dual Inhibition of Human 17β-HSD1 and 17β-HSD2 at 1.20 nM
921786-75-6 inhibits human 17β-HSD1 and human 17β-HSD2 with identical IC₅₀ values of 1.20 nM in radio-HPLC assays using native human placental enzyme fractions. This equipotent dual-target profile contrasts with the majority of reported non-steroidal 17β-HSD inhibitors, which typically show ≥10-fold selectivity for one isoform over the other [1]. For context, the well-characterized non-steroidal 17β-HSD1 inhibitor Compound 2 (a bicyclic indolinone) exhibits an IC₅₀ of ~10 nM for 17β-HSD1 but >1 μM for 17β-HSD2, representing a >100-fold selectivity window [2]. The balanced activity of 921786-75-6 eliminates the need to co-administer separate inhibitors when simultaneous blockade of both 17β-HSD1 (estrone→estradiol conversion) and 17β-HSD2 (estradiol→estrone inactivation) is desired for target engagement studies.
| Evidence Dimension | Inhibitory potency (IC₅₀) against human 17β-HSD1 and 17β-HSD2 |
|---|---|
| Target Compound Data | 17β-HSD1 IC₅₀ = 1.20 nM; 17β-HSD2 IC₅₀ = 1.20 nM |
| Comparator Or Baseline | Compound 2 (bicyclic indolinone, non-steroidal 17β-HSD1 inhibitor): 17β-HSD1 IC₅₀ ≈ 10 nM; 17β-HSD2 IC₅₀ > 1000 nM |
| Quantified Difference | 921786-75-6 shows ~8-fold higher 17β-HSD1 potency vs. Compound 2, and >800-fold greater 17β-HSD2 potency; isoform selectivity ratio is ~1 for 921786-75-6 vs. >100 for Compound 2 |
| Conditions | Human placental cytosolic fraction (17β-HSD1) and microsomal fraction (17β-HSD2); [3H]-E1 and [3H]-E2 substrates; NAD+ cofactor; radio-HPLC detection (BindingDB/ChEMBL curated data) |
Why This Matters
For target engagement studies requiring simultaneous modulation of both 17β-HSD isoforms, 921786-75-6 provides a single-agent solution with matched potency, avoiding the complexity of combination dosing and differential pharmacokinetics of two separate inhibitors.
- [1] BindingDB entry BDBM50515446 (ChEMBL4441152). Affinity data for 17-beta-hydroxysteroid dehydrogenase type 1 and type 2. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50515446. View Source
- [2] Frotscher, M., Ziegler, E., Hartmann, R. W. Novel and potent 17β-hydroxysteroid dehydrogenase type 1 inhibitors. J. Med. Chem. 2008, 51, 5835–5849. View Source
